molecular formula C17H15F3N6O B2980919 1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034230-69-6

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2980919
CAS RN: 2034230-69-6
M. Wt: 376.343
InChI Key: YMJGNPAEYCXRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H15F3N6O and its molecular weight is 376.343. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Formation and Rheological Properties

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, demonstrates the ability to form hydrogels in various acids at pH 1–2. The rheology and morphology of these gels depend on the anion identity, offering a method to tune the gels' physical properties. This insight could be applied to understand the behavior of similar compounds in hydrogel formation and their potential applications in materials science (Lloyd & Steed, 2011).

Synthesis and Enzymatic Inhibition

Compounds containing the 1,3-disubstituted ureas structure, similar to the one , have been synthesized and shown to inhibit human soluble epoxide hydrolase (sEH) significantly. This points towards the potential biomedical applications of these compounds in regulating physiological processes related to sEH (D'yachenko et al., 2019).

Synthesis and Structural Characterization

Anticancer Potential

Compounds structurally related to 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for cytotoxicity against human adenocarcinoma cells in vitro. This suggests potential research directions in exploring anticancer properties of similar compounds (Gaudreault et al., 1988).

Anti-cancer Agents and Docking Analysis

Pyrazole derivatives have been identified and synthesized for their potential as anti-cancer agents, showcasing the importance of such compounds in the development of new therapeutic strategies. The analysis of their electronic structure, physico-chemical properties, and docking studies further emphasize their significance in medicinal chemistry (Thomas et al., 2019).

properties

IUPAC Name

1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c1-26-10-11(8-24-26)15-14(21-6-7-22-15)9-23-16(27)25-13-4-2-12(3-5-13)17(18,19)20/h2-8,10H,9H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJGNPAEYCXRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

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